molecular formula C24H21ClNP B1589382 Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride CAS No. 38700-15-1

Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride

Cat. No. B1589382
CAS RN: 38700-15-1
M. Wt: 389.9 g/mol
InChI Key: IUNXOGIHFLDANL-UHFFFAOYSA-M
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Description

“Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride” is a research chemical with the molecular formula C24H21ClNP . It is also known as “(2-Pyridinylmethyl)triphenylphosphonium chloride” and has a molecular weight of 389.87 g/mol .


Molecular Structure Analysis

The molecular structure of “Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride” consists of a phosphonium ion with three phenyl groups and a 2-pyridinylmethyl group attached to the phosphorus atom . The chloride ion is associated with the phosphonium ion to form a salt .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyridinium salts, which include phosphonium compounds, exhibit antimicrobial properties . These compounds can disrupt bacterial cell walls, leading to a direct or indirect lethal effect on cell viability. This makes them potential candidates for developing new antibacterial drugs, especially in the face of increasing antibiotic resistance.

Bioactive Pharmaceuticals

Due to their structural diversity, pyridinium salts are found in many natural products and bioactive pharmaceuticals . They have been used in a wide range of research topics, including the development of anti-cancer, anti-malarial, and anti-cholinesterase inhibitors. Their role in these applications is often related to their reactivity and the ability to form stable ionic structures.

Materials Science

The unique properties of pyridinium salts make them suitable for applications in materials science . They can be used to create new materials with specific electrical, optical, or mechanical properties, which can be applied in various industries, from electronics to construction.

Gene Delivery Systems

Pyridinium salts have been explored for their potential in biological applications related to gene delivery . Their ability to form complexes with DNA and facilitate its transfer into cells is a promising area of research, particularly for gene therapy treatments.

Ionic Liquids

Pyridinium salts, including phosphonium compounds, are important in the synthesis of pyridinium ionic liquids . These liquids have unique properties such as low volatility and high thermal stability, making them useful in a variety of industrial processes, including as solvents and electrolytes.

Reactivity and Synthetic Routes

The compound’s reactivity is a significant area of study, with research focusing on its synthetic routes and the resulting products . Understanding these aspects is essential for optimizing its use in various chemical reactions and for the synthesis of complex molecules.

properties

IUPAC Name

triphenyl(pyridin-2-ylmethyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NP.ClH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;/h1-19H,20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNXOGIHFLDANL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453659
Record name Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride

CAS RN

38700-15-1
Record name Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-(chloromethyl)pyridine hydrochloride (8.0 g, 48.8 mmol) in water (20 mL) was added K2CO3 (6.74 g, 48.7 mmol) portionwise. The resulting mixture was extracted four times with diethyl ether. The extracts were combined and washed twice with brine, dried and concentrated. The residue (5.78 g, 45.3 mmol) was dissolved in 1,4-dioxane (19 mL) and Ph3P (11.89 g, 45.3 mmol) was added. The mixture was heated at 110° C. overnight and then cooled to ambient temperature. The solid product was filtered, washed with ether, and dried under vacuum to give (2-pyridylmethyl)triphenylphosphonium chloride (15.78 g, 83%) as a pale solid.
Quantity
8 g
Type
reactant
Reaction Step One
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6.74 g
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reactant
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20 mL
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residue
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5.78 g
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reactant
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19 mL
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solvent
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Name
Quantity
11.89 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Picolyl chloride (7.4 g, 58 mmol) (from the hydrochloride) and triphenyl phosphine (16.7 g, 64 mmol) in toluene (100 ml) were heated at reflux for 18 hours. The reaction mixture was cooled in an ice-bath, the precipitated product filtered off and washed with toluene to yield the dried product.
Quantity
7.4 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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16.7 g
Type
reactant
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Quantity
100 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 60 parts by volume of DMF, 6.4 parts of 2-picolyl chloride and 13.2 parts of triphenylphosphine is stirred at 100° C. under nitrogen for 4 hours. The crystals which have precipitated are filtered off with suction, washed with petroleum ether and dried. 12 parts=59% of theory of triphenyl-2-picolylphosphonium chloride are obtained.
[Compound]
Name
60
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride
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